molecular formula C20H21ClN6O2 B2586472 2-(4-chlorophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone CAS No. 1021226-39-0

2-(4-chlorophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

Cat. No. B2586472
CAS RN: 1021226-39-0
M. Wt: 412.88
InChI Key: ANGXJRURCKEBQR-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H21ClN6O2 and its molecular weight is 412.88. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Applications

Compounds with structures similar to 2-(4-chlorophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone have been synthesized and evaluated for their potential antibacterial and antifungal properties. Research indicates that such compounds exhibit moderate to significant in vitro activities against various bacterial and fungal strains. Notably, specific derivatives have demonstrated remarkable broad-spectrum antimicrobial efficacy, comparable to standard drugs like chloramphenicol and fluconazole, against all tested strains with minimum inhibitory concentration (MIC) values ranging from 3.1 to 25 μg/mL (Lin-Ling Gan, Bo Fang, Cheng‐He Zhou, 2010).

Antitumor Activity

The antitumor potential of related compounds has been explored, especially against breast cancer cells. Synthesized 1,2,4-triazine derivatives bearing a piperazine amide moiety have shown promising antiproliferative effects in comparison to cisplatin, a known anticancer drug. This suggests a potential for developing effective anticancer therapeutics based on this chemical scaffold (L. Yurttaş, Ş. Demirayak, S. Ilgın, Ö. Atlı, 2014).

Synthesis and Characterization

The synthesis and study of novel compounds, including those with 2-(4-chlorophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone, have been documented. These efforts aim to elucidate their structures and potential applications. For instance, the synthesis of novel dihydropyrimidinone derivatives containing a piperazine or morpholine moiety has been reported, indicating the versatility of this chemical framework in generating diverse biologically active molecules (M. A. Bhat, M. Al-Omar, H. Ghabbour, A. Naglah, 2018).

Antimicrobial Evaluation

Further investigations into the antimicrobial properties of compounds featuring the tetrazole and piperazine moieties have been conducted, revealing their efficacy against a range of microbial pathogens. This includes the synthesis and biological screening of derivatives for their activity against Gram-positive and Gram-negative bacteria, as well as fungi, demonstrating the potential for these compounds in antimicrobial therapy (V. Tomar, G. Bhattacharjee, Kamaluddin, Ashok Kumar, 2007).

properties

IUPAC Name

2-(4-chlorophenoxy)-1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN6O2/c21-16-6-8-18(9-7-16)29-15-20(28)26-12-10-25(11-13-26)14-19-22-23-24-27(19)17-4-2-1-3-5-17/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGXJRURCKEBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

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